Tert-butyl 1,8-diazaspiro[4.5]decane-1-carboxylate
CAS No.: 885279-92-5
Cat. No.: VC2633683
Molecular Formula: C13H24N2O2
Molecular Weight: 240.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 885279-92-5 |
|---|---|
| Molecular Formula | C13H24N2O2 |
| Molecular Weight | 240.34 g/mol |
| IUPAC Name | tert-butyl 1,8-diazaspiro[4.5]decane-1-carboxylate |
| Standard InChI | InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-10-4-5-13(15)6-8-14-9-7-13/h14H,4-10H2,1-3H3 |
| Standard InChI Key | AGYJKDRKBSJWLJ-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCCC12CCNCC2 |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCCC12CCNCC2 |
Introduction
Tert-butyl 1,8-diazaspiro[4.5]decane-1-carboxylate is a spirocyclic organic compound featuring a bicyclic structure with two nitrogen atoms and a tert-butyl carbamate protecting group. This molecule is primarily utilized as an intermediate in pharmaceutical and organic synthesis due to its rigid spirocyclic framework, which can influence conformational properties in drug design . Below is a detailed analysis of its structural features, physicochemical properties, and research applications.
Key Molecular Data:
| Property | Value | Source |
|---|---|---|
| CAS Number | 885279-92-5 | |
| Molecular Formula | C₁₃H₂₄N₂O₂ | |
| Molecular Weight | 240.34 g/mol | |
| IUPAC Name | tert-butyl 1,8-diazaspiro[4.5]decane-1-carboxylate | |
| SMILES | CC(C)(C)OC(=O)N1C2(CCCN2)CCC1 |
| Concentration | Volume Required for 1 mg | 5 mg | 10 mg |
|---|---|---|---|
| 1 mM | 3.6127 mL | 18.0634 mL | 36.1268 mL |
| 10 mM | 0.3613 mL | 1.8063 mL | 3.6127 mL |
Applications in Research
The compound serves as a versatile building block in medicinal chemistry:
-
Spirocyclic Scaffold: Its rigid structure is valuable for designing kinase inhibitors or GPCR-targeted drugs, where conformational restriction enhances selectivity .
-
Boc-Protected Amine: Facilitates selective deprotection for further functionalization .
Related Analogues (from ):
| Compound (CAS) | Similarity | Key Difference |
|---|---|---|
| 336191-17-4 | 0.96 | Carboxylate at position 2 |
| 1523618-36-1 | 0.91 | Oxalate salt form |
Research Significance
The compound’s spirocyclic architecture and Boc-protected amine make it a critical intermediate in synthesizing complex molecules. Its utility is underscored by its commercial availability from suppliers like Apollo Scientific and applications in diverse pharmacological studies .
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